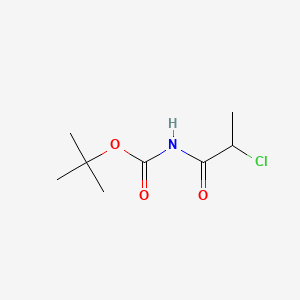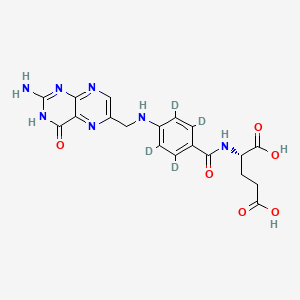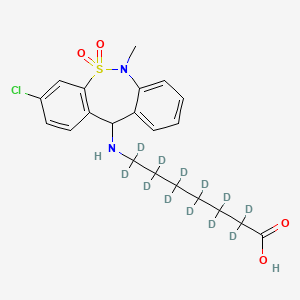
2-Hydroxydiplopterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxydiplopterol is a new hopane type pentacyclic triterpenoid . It has been isolated from the metabolites produced by the halotolerant fungal strain Aspergillus variecolor B-17 . The compound has a molecular formula of C30H52O2 and a molecular weight of 444.7 g/mol .
Molecular Structure Analysis
The structure of this compound was determined by spectroscopic methods and single crystal X-Ray diffraction analysis . It belongs to the class of compounds known as triterpenoids .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties in Cancer Research : 2-Hydroxydiplopterol, a pentacyclic triterpenoid, was found to exhibit cytotoxicity against K562 cells, a type of leukemia cell line, with an IC50 value of 22 µM. This compound was isolated from the halotolerant fungal strain Aspergillus variecolor B-17, and its structure was determined through spectroscopic methods and single-crystal X-ray diffraction analysis (Wang et al., 2009).
Isolation from Plant Sources : this compound was also isolated from the plant Arisaema jacquemontii. This marked perhaps the first report of this cytotoxic compound being sourced from a plant. Similar to its fungal-derived counterpart, this compound showed cytotoxicity with an IC50 value of 22 µM against K562 cell lines. The isolation from a plant source expands the potential for broader applications in pharmacological research (Muhammad et al., 2013).
Potential in Drug Development : The cytotoxic nature of this compound highlights its potential in the development of new anticancer drugs. Its effectiveness against specific leukemia cells suggests it could be a candidate for further investigation in the field of oncology.
Wirkmechanismus
Target of Action
2-Hydroxydiplopterol is a new hopane type pentacyclic triterpenoid . It has been found to exhibit cytotoxicity against K562 cells , which are human immortalized myelogenous leukemia cells. This suggests that the primary targets of this compound are likely to be components of these cells.
Mode of Action
Its cytotoxicity against k562 cells indicates that it interacts with these cells in a way that inhibits their growth or survival
Biochemical Pathways
Given its cytotoxic effects on K562 cells, it is likely that it impacts pathways related to cell growth and survival
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on K562 cells . This suggests that the compound may have potential as a therapeutic agent for conditions involving these cells, such as myelogenous leukemia.
Action Environment
The compound was isolated from the metabolites produced by the halotolerant fungal strain Aspergillus variecolor B-17 , suggesting that it may be stable in a variety of environments.
Biochemische Analyse
Biochemical Properties
2-Hydroxydiplopterol plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit cytotoxicity against K562 cells with an IC50 value of 22 μM . The compound interacts with cellular proteins, potentially inhibiting or modifying their functions, leading to cell death.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In K562 cells, it induces cytotoxicity, leading to cell death . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The cytotoxic effects of this compound suggest that it may interfere with critical cellular mechanisms, ultimately leading to apoptosis or other forms of cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular biomolecules. It is believed to exert its effects by binding to specific enzymes or proteins, leading to their inhibition or activation . This interaction can result in changes in gene expression and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation over time can lead to a decrease in its cytotoxic effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective. Beyond this range, the compound may cause severe toxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence its cytotoxic effects, as well as its overall efficacy and safety . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential factors determining its efficacy and toxicity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s cytotoxic effects and its overall distribution within the body .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,10S,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)17-19(31)18-28(6)22(25)13-16-30(8)24(28)10-9-23-27(5)14-11-20(26(3,4)32)21(27)12-15-29(23,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOTGSUDLACTL-KHYZIMLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](CC5(C)C)O)C)C)C)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the origin of 2-Hydroxydiplopterol and where has it been found?
A1: this compound was initially isolated from the halotolerant fungal strain Aspergillus variecolor B-17. This pentacyclic triterpenoid was later found in the chloroform extract of the plant Arisaema jacquemontii, marking its first reported isolation from a plant source. Interestingly, it was also discovered within Opuntia dillenii Haw., a cactus used in traditional medicine. This finding marked the first isolation of this compound from the Opuntia genus.
Q2: How was this compound identified in the plant Arisaema jacquemontii?
A3: Researchers utilized a multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy approach to elucidate the structure of the isolated this compound from Arisaema jacquemontii. The collected spectroscopic data was then rigorously compared to previously reported data for this compound, confirming its presence in the plant extract. This highlights the importance of advanced analytical techniques in natural product chemistry for the identification and characterization of bioactive compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/no-structure.png)
![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)





